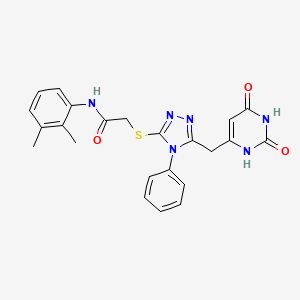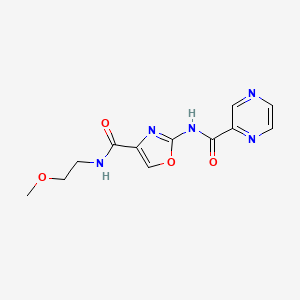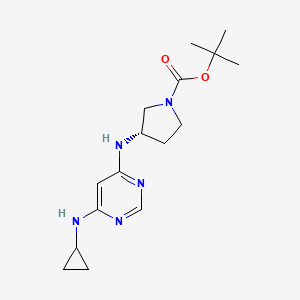
Ethyl 4-(4-(dimethylamino)phenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules. It contains a dimethylamino group attached to a phenyl ring, which is a common motif in many organic compounds and can contribute to various chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding amines, carboxylic acids, or their derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the aromatic pyrimidine ring system, with various substituents contributing to its overall shape and electronic structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the dimethylamino group could potentially participate in acid-base reactions, while the carbonyl group in the pyrimidine ring could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could increase its basicity, while the aromatic rings could contribute to its stability and possibly its solubility in various solvents .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Reaction Mechanisms
Research has demonstrated the compound's role in synthetic chemistry, particularly in the synthesis of novel heterocyclic compounds. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates showcases ring expansion versus nucleophilic substitution reactions, illustrating the compound's versatility in synthetic pathways (Fesenko et al., 2010). Additionally, the synthesis of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates from ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates via reaction with N-C-N dinucleophiles further underscores the compound's utility in generating diverse pyrimidine derivatives (Schenone et al., 1990).
Conformational and Structural Insights
Studies utilizing X-ray crystal structure analysis and quantum chemical calculations have been conducted to elucidate the molecular structure and conformational behavior of tetrahydropyrimidine derivatives. These analyses reveal the preferred conformations and the impact of substitution patterns on molecular geometry, offering deep insights into the compound's structural characteristics (Memarian et al., 2013).
Biological Applications
Antimicrobial Activity
The compound and its derivatives have been explored for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids reveal significant to moderate antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Shastri & Post, 2019).
Cardiotonic Activity
Research into the cardiotonic activity of novel pyrimidine derivatives has shown promising results. Synthesis of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates and their evaluation in guinea pig atria have identified compounds with significant positive inotropic effects, suggesting potential applications in treating heart conditions (Dorigo et al., 1996).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-27-20(25)17-18(14-8-6-5-7-9-14)22-21(26)23-19(17)15-10-12-16(13-11-15)24(2)3/h5-13,19H,4H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSQCXNJQKFYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)
![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)


![N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2704465.png)


![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2704471.png)



